N~1~-(3-Aminopropyl)propane-1,1-diamine
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Overview
Description
N~1~-(3-Aminopropyl)propane-1,1-diamine, also known as N,N’-Bis(3-aminopropyl)-1,3-propanediamine, is a linear polyamine with the molecular formula C9H24N4 and a molecular weight of 188.32 g/mol . This compound is characterized by its structure, which includes two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(3-Aminopropyl)propane-1,1-diamine can be synthesized through a two-step process. Initially, acrylonitrile reacts with ammonia to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to yield N1-(3-Aminopropyl)propane-1,1-diamine . The overall yield of this two-step reaction can exceed 80% .
Industrial Production Methods
In industrial settings, the production of N1-(3-Aminopropyl)propane-1,1-diamine involves the use of a fixed bed reactor and molecular sieves as catalysts. The reaction between ammonia and acrylonitrile is carried out under controlled conditions, followed by direct catalytic hydrogenation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Aminopropyl)propane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: The primary and secondary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N~1~-(3-Aminopropyl)propane-1,1-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)propane-1,1-diamine involves its interaction with various molecular targets and pathways. It can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which affects cellular respiration and energy production . Additionally, its polyamine structure allows it to interact with DNA and RNA, influencing gene expression and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A similar compound used as a disinfectant and in the synthesis of cationic surfactants.
1,3-Diaminopropane: A simpler diamine with similar reactivity but fewer functional groups.
Uniqueness
N~1~-(3-Aminopropyl)propane-1,1-diamine is unique due to its three amine groups, which provide it with enhanced reactivity and versatility in chemical synthesis compared to simpler diamines like 1,3-diaminopropane . Its ability to form stable complexes with metal ions and its role in biological systems further distinguish it from other similar compounds .
Properties
CAS No. |
36787-86-7 |
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Molecular Formula |
C6H17N3 |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-N'-(3-aminopropyl)propane-1,1-diamine |
InChI |
InChI=1S/C6H17N3/c1-2-6(8)9-5-3-4-7/h6,9H,2-5,7-8H2,1H3 |
InChI Key |
QDPLEJZEUKSGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)NCCCN |
Origin of Product |
United States |
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